2-[(Dimethylamino)methyl]benzoic acid hydrochloride
Description
2-(Dimethylamino)benzoic acid hydrochloride (CAS: 209533-97-1) is a benzoic acid derivative substituted with a dimethylamino group at the 2-position and a hydrochloride salt. Its molecular formula is C₉H₁₂ClNO₂, with a molecular weight of 201.65 g/mol . This compound is typically stored under dry, room-temperature conditions and is used as a versatile intermediate in organic synthesis and pharmaceutical research. Its structure combines the aromatic benzoic acid core with a tertiary amine group, enabling applications in drug development, material science, and agrochemical synthesis .
Properties
IUPAC Name |
2-[(dimethylamino)methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11(2)7-8-5-3-4-6-9(8)10(12)13;/h3-6H,7H2,1-2H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAWHWDCVAIPGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(Dimethylamino)methyl]benzoic acid hydrochloride typically involves the reaction of 2-(chloromethyl)benzoic acid with dimethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[(Dimethylamino)methyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₄ClNO₂
- Molecular Weight : 215.68 g/mol
- CAS Number : 90279-38-2
The compound features a dimethylamino group attached to a benzoic acid structure, enhancing its solubility and reactivity in biological systems. Its hydrochloride form further increases its stability and usability in various applications.
Medicinal Chemistry
2-[(Dimethylamino)methyl]benzoic acid hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
- Case Study : Research indicates that derivatives of this compound exhibit significant binding affinity to specific kinases, such as microtubule affinity regulating kinase 4 (MARK4), which is crucial in cancer progression. In vitro studies have shown promising results regarding its potential as an anticancer agent.
The compound has been studied for its biological activities, including antimicrobial and antiamoebic properties. Its ability to inhibit certain enzymes makes it relevant in therapeutic applications.
- Antiamoebic Activity : Studies have demonstrated that this compound shows significant activity against Entamoeba histolytica, with modifications to its structure enhancing selectivity and potency against this pathogen.
Chemical Synthesis
In organic chemistry, this compound serves as an essential reagent in the synthesis of other complex molecules.
- Synthesis Pathway : The synthesis typically involves reacting benzoic acid with dimethylamine under controlled conditions to yield the hydrochloride salt.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(dimethylamino)benzoic acid hydrochloride with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences:
Substituent Position and Type: 2-(Dimethylamino)benzoic acid hydrochloride has a direct dimethylamino group at the 2-position, enhancing its electron-donating properties for nucleophilic reactions . 5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride contains a chloro group and an ethoxy spacer, increasing steric bulk and altering solubility . Methyl Red hydrochloride features an azo group, enabling π-conjugation for optical applications .
Molecular Weight and Applications :
- Lower molecular weight compounds (e.g., 201.65 g/mol) are preferred for drug intermediates due to better bioavailability .
- Higher molecular weight derivatives (e.g., 280.14 g/mol) are tailored for specialized applications like kinase inhibition .
Research Trends: Halogenated derivatives (e.g., bromo, chloro) are pivotal in cross-coupling reactions for material science . Iminomethyl-substituted compounds show promise in hydrogen-bonded networks for crystal engineering .
Biological Activity
2-[(Dimethylamino)methyl]benzoic acid hydrochloride, often referred to as a derivative of benzoic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a range of effects that are significant in medicinal chemistry, particularly in the development of analgesics and anti-inflammatory agents.
The compound is characterized by a benzoic acid core with a dimethylaminomethyl substituent. Its hydrochloride form enhances solubility and stability, making it suitable for various biological applications.
Analgesic Properties
Research indicates that this compound has analgesic properties comparable to well-known analgesics like tramadol. The mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for pain perception and modulation .
Anti-inflammatory Effects
Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This suggests its potential use in treating conditions characterized by inflammation .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Serotonin Receptors : It modulates serotonin levels, influencing pain and mood regulation.
- Cyclooxygenase Inhibition : The compound's structural characteristics allow it to inhibit COX enzymes, reducing the production of inflammatory mediators .
Case Studies
- Tramadol Analogue Studies : In studies examining the analgesic efficacy of tramadol analogues, this compound was found to exhibit similar efficacy in pain models, suggesting it could be developed as an alternative analgesic with reduced addiction potential .
- In Vivo Efficacy : Animal models have demonstrated that this compound can significantly reduce pain responses without the side effects typically associated with opioid analgesics. For instance, it showed a 50% reduction in pain response in rodent models compared to control groups .
Data Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Analgesic | Modulation of serotonin levels | |
| Anti-inflammatory | Inhibition of COX and LOX | |
| Pain Response Reduction | In vivo efficacy in rodent models |
Safety and Toxicology
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Studies show no significant toxicity at concentrations up to 100 μM in cell viability assays .
Q & A
Q. What are the optimal synthetic routes for 2-[(dimethylamino)methyl]benzoic acid hydrochloride, and how can purity be maximized?
Methodological Answer:
- Synthetic Pathways : The compound can be synthesized via reductive amination of 2-formylbenzoic acid with dimethylamine, followed by hydrochloric acid salt formation. Alternative routes may involve alkylation of dimethylamine with halogenated intermediates (e.g., bromomethyl benzoic acid derivatives) under anhydrous conditions .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) is recommended. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How do reaction conditions (e.g., pH, temperature) influence the stability of this compound in aqueous solutions?
Methodological Answer:
- Stability Studies :
- pH Dependence : Conduct accelerated degradation studies at pH 1–12 (buffered solutions, 25–60°C). Monitor decomposition via LC-MS; acidic conditions (pH < 3) may hydrolyze the dimethylamino group, while alkaline conditions (pH > 10) risk decarboxylation .
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C for hydrochloride salt dissociation) .
Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
- Cross-Validation :
- Multi-Technique Approach : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations can distinguish between aromatic protons and adjacent methylene groups .
- Reference Standards : Compare data with structurally analogous compounds (e.g., tetracaine hydrochloride, which shares a benzoic acid ester backbone) to validate assignments .
Q. What role does this compound play in modulating biological targets, and how can its pharmacokinetic properties be optimized?
Methodological Answer:
- Biological Screening :
- Receptor Binding Assays : Test affinity for acetylcholine or serotonin receptors using radioligand displacement (e.g., [³H]QNB for muscarinic receptors) .
- Metabolic Stability : Assess hepatic microsomal clearance (e.g., human liver microsomes + NADPH) to identify metabolic hotspots (e.g., demethylation of the dimethylamino group) .
- Prodrug Design : Modify the carboxylate group (e.g., ester prodrugs) to enhance blood-brain barrier permeability .
Contradiction Analysis & Experimental Design
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Variable Control :
- Reagent Quality : Ensure dimethylamine is anhydrous (Karl Fischer titration for H₂O content <0.1%) to prevent side reactions .
- Catalytic Effects : Screen Lewis acids (e.g., ZnCl₂) to improve reductive amination efficiency .
- Yield Optimization : Use design of experiments (DoE) to evaluate factors like stoichiometry, solvent polarity, and reaction time .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies :
- Leaving Group Effects : Compare reactivity of bromo- vs. chloro-substituted precursors in SN2 reactions with dimethylamine. Monitor via ¹H NMR kinetics .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of dimethylamine, while protic solvents (e.g., MeOH) may stabilize transition states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
